molecular formula C13H14N2O B1450871 N-(2-phenoxyethyl)pyridin-4-amine CAS No. 192130-05-5

N-(2-phenoxyethyl)pyridin-4-amine

Cat. No. B1450871
CAS RN: 192130-05-5
M. Wt: 214.26 g/mol
InChI Key: OUDDALRJFQCFQF-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)pyridin-4-amine is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It is also known by its IUPAC name N-(2-phenoxyethyl)-4-pyridinamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a phenoxyethyl group via an amine linkage . The InChI code for this compound is 1S/C13H14N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-9H,10-11H2,(H,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.26 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

N-(2-phenoxyethyl)pyridin-4-amine has a wide range of applications in scientific research. It has been used in studies related to biochemistry, pharmacology, and toxicology. For example, it has been used to study the role of certain enzymes in the metabolism of drugs, to study the effects of drugs on the body, and to study the toxicity of certain compounds. This compound has also been used to study the effects of certain compounds on the human immune system.

Mechanism of Action

The exact mechanism of action of N-(2-phenoxyethyl)pyridin-4-amine is not yet known. However, it is believed to act as a proton acceptor, allowing it to interact with certain enzymes and proteins. It is also believed to be an inhibitor of certain enzymes, which could explain its ability to modulate the metabolism of certain drugs.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound can interact with certain enzymes and proteins, leading to changes in their activity. It has also been shown to have an effect on the metabolism of certain drugs, suggesting that it could be used as a drug target. Additionally, this compound has been shown to have an effect on the human immune system, suggesting that it could be used to study the effects of certain compounds on the immune system.

Advantages and Limitations for Lab Experiments

N-(2-phenoxyethyl)pyridin-4-amine has several advantages for lab experiments. It is relatively simple to synthesize and is relatively inexpensive, making it a cost-effective option for research. Additionally, it is believed to act as a proton acceptor, allowing it to interact with certain enzymes and proteins, making it a useful tool for studying the effects of certain compounds on the body.
However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet known, making it difficult to predict its effects on certain compounds. Additionally, this compound has been shown to have an effect on the human immune system, which could lead to unwanted side effects in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-phenoxyethyl)pyridin-4-amine. First, further research could be conducted to better understand the mechanism of action of this compound and its effects on certain enzymes and proteins. Additionally, further research could be conducted to explore the potential applications of this compound in drug development and the study of the human immune system. Finally, further research could be conducted to explore the potential toxicity of this compound and its effects on the environment.

properties

IUPAC Name

N-(2-phenoxyethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-9H,10-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDDALRJFQCFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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